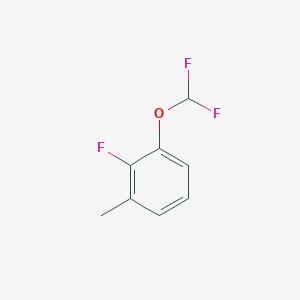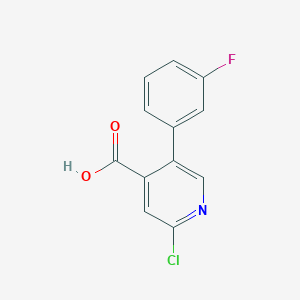
1-(Difluoromethoxy)-2-fluoro-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(Difluoromethoxy)-2-fluoro-3-methylbenzene” is likely to be an aromatic compound due to the presence of a benzene ring. The difluoromethoxy group (-OCHF2) and the fluorine atom are attached to the benzene ring, making it a polyfluorinated compound. These types of compounds are often used in the pharmaceutical and agrochemical industries due to their unique properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as nucleophilic substitution or electrophilic aromatic substitution. For instance, difluoromethylation processes often involve the formation of X–CF2H bonds, where X can be a carbon or a heteroatom .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a difluoromethoxy group, a fluorine atom, and a methyl group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the fluorine atoms and the difluoromethoxy group. These groups could potentially make the benzene ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the difluoromethoxy group. These groups could potentially affect properties such as polarity, boiling point, and stability .Scientific Research Applications
1-(Difluoromethoxy)-2-fluoro-3-methylbenzene has been used in a variety of scientific research applications. It has been used in the synthesis of novel fluorinated compounds, such as fluorinated polymers and polymers with fluorinated side chains. It has also been utilized in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it has been used in the synthesis of polymers for fuel cell applications, and in the synthesis of polymers with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethoxy)-2-fluoro-3-methylbenzene is not yet fully understood. However, it is believed that the compound is able to interact with a variety of biological molecules, including proteins and enzymes, through hydrogen bonding and other non-covalent interactions. This allows the compound to modulate the activity of these molecules, which can lead to a variety of biological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of a number of enzymes, including cyclooxygenase and phospholipase A2. It has also been shown to inhibit the growth of certain cancer cell lines, and to modulate the activity of certain transcription factors. Additionally, it has been shown to modulate the activity of several hormones, including cortisol, estradiol, and testosterone.
Advantages and Limitations for Lab Experiments
1-(Difluoromethoxy)-2-fluoro-3-methylbenzene is a highly versatile compound that has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of reactions. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that the compound can be toxic in high concentrations, and thus should be handled with caution.
Future Directions
The potential future directions for 1-(difluoromethoxy)-2-fluoro-3-methylbenzene are numerous. It could be used as a starting material in the synthesis of novel fluorinated compounds, or as a reagent in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it could be used in the synthesis of polymers with enhanced mechanical properties, or in the synthesis of polymers for fuel cell applications. Finally, it could be used to further explore its biochemical and physiological effects, such as its ability to modulate the activity of enzymes and hormones.
Synthesis Methods
The synthesis of 1-(difluoromethoxy)-2-fluoro-3-methylbenzene is relatively straightforward. The compound is typically synthesized from the reaction of 1-bromo-2-fluoro-3-methylbenzene and potassium fluoride in the presence of a catalytic amount of aluminum chloride. The reaction is carried out in a solvent such as dichloromethane and yields the desired product in high yield.
Safety and Hazards
properties
IUPAC Name |
1-(difluoromethoxy)-2-fluoro-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-3-2-4-6(7(5)9)12-8(10)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVOTZUDRGLSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97%](/img/structure/B6341153.png)

